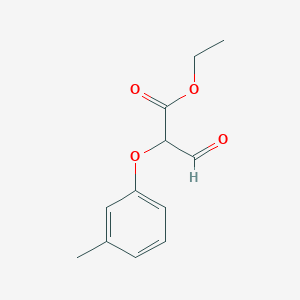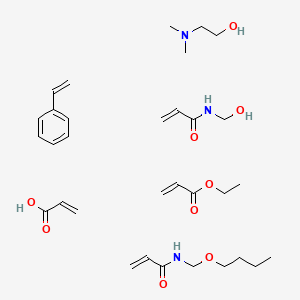
2,6-Diphenyl-4-tetracosoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenyl-4-tetracosoxyphenol is an organic compound characterized by its phenolic structure with two phenyl groups at the 2 and 6 positions and a tetracosoxy group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenyl-4-tetracosoxyphenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,6-diphenylphenol with tetracosyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Diphenyl-4-tetracosoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives of the original compound
Applications De Recherche Scientifique
2,6-Diphenyl-4-tetracosoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
Mécanisme D'action
The mechanism of action of 2,6-Diphenyl-4-tetracosoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
2,6-Diphenylphenol: Lacks the tetracosoxy group, resulting in different chemical properties and applications.
4-Tetracosoxyphenol:
Uniqueness: 2,6-Diphenyl-4-tetracosoxyphenol’s unique combination of phenyl and tetracosoxy groups imparts distinct chemical properties, making it valuable in specific applications where both hydrophobic and hydrophilic interactions are required .
Propriétés
Numéro CAS |
67889-01-4 |
|---|---|
Formule moléculaire |
C42H62O2 |
Poids moléculaire |
598.9 g/mol |
Nom IUPAC |
2,6-diphenyl-4-tetracosoxyphenol |
InChI |
InChI=1S/C42H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29-34-44-39-35-40(37-30-25-23-26-31-37)42(43)41(36-39)38-32-27-24-28-33-38/h23-28,30-33,35-36,43H,2-22,29,34H2,1H3 |
Clé InChI |
XEWHRAQICHRVAD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCOC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[4-(Dipropylamino)phenyl]-L-glutamine](/img/structure/B14462131.png)
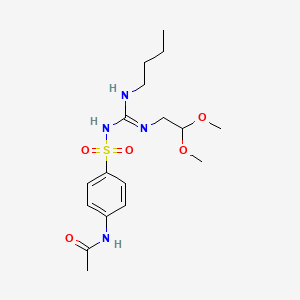
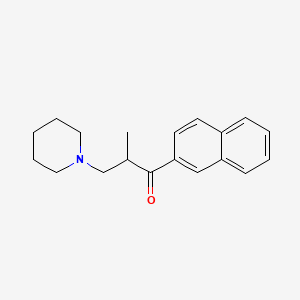
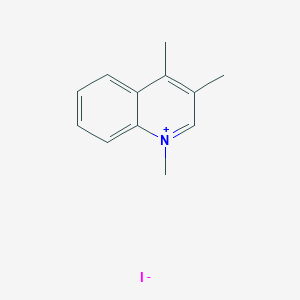

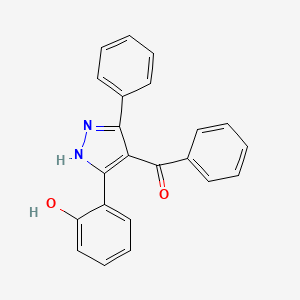
![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)
![Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt](/img/structure/B14462172.png)
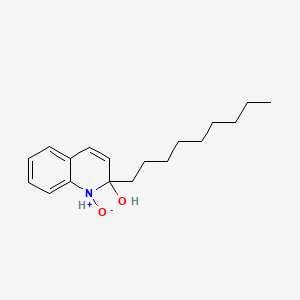


![2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14462201.png)
